methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by:
- A chlorine atom at the 8-position.
- A 1H-indol-4-yl group at the 4-position.
- A morpholine ring at the 2-position.
- A methyl ester at the 6-position.
Properties
Molecular Formula |
C21H18ClN5O3 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-20(28)16-11-14(22)18-19(24-16)17(13-3-2-4-15-12(13)5-6-23-15)25-21(26-18)27-7-9-30-10-8-27/h2-6,11,23H,7-10H2,1H3 |
InChI Key |
WKIXFMUEZUNECS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=C4C=CNC4=CC=C3)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The morpholine and pyrido[3,2-d]pyrimidine moieties are then introduced through subsequent reactions involving nucleophilic substitution and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution of the chloro group can produce various substituted derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
Methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate exhibits a range of applications across various scientific domains:
Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects against multiple diseases, including:
- Antiviral Activity : Research indicates that compounds with similar structures may exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.
- Anticancer Properties : Initial studies suggest that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be useful in creating new pharmaceuticals or agrochemicals.
Biological Research
The biological activities of this compound are being studied for:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with various receptors, influencing biological responses related to inflammation and immune responses.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that methyl 8-chloro derivatives exhibited significant cytotoxic effects on various cancer cell lines. The research highlighted its potential to induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Study 2: Antiviral Properties
Research focusing on similar pyrido[3,2-d]pyrimidine compounds revealed promising antiviral activity against RNA viruses. Methyl 8-chloro derivatives were tested in vitro, showing inhibition of viral replication by interfering with viral RNA synthesis.
Mechanism of Action
The mechanism of action of methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations:
4-Position Variability: The indole ring at the 4-position distinguishes the target compound from analogs with phenyl or substituted phenyl groups (e.g., hydroxymethyl or methoxymethyl substituents) . The indole substitution pattern (4- vs.
6-Position Functional Group :
- The methyl ester in the target compound contrasts with carboxylic acid derivatives (e.g., CAS 1240122-96-6). This difference impacts solubility and bioavailability, as esters are typically more lipophilic than carboxylic acids .
Synthetic Routes: Analogous compounds are synthesized via Suzuki-Miyaura cross-coupling (e.g., coupling of boronic esters with chloropyridopyrimidine intermediates) . The Hantzsch synthesis, involving condensation of β-ketoesters with aminouracils, is a common method for pyridopyrimidine cores .
Physicochemical Properties: Limited data are available for the target compound, but related analogs exhibit monoclinic crystal structures (e.g., P21/c space group) and hydrogen-bonding networks, as shown in crystallographic studies of thiazolopyrimidine derivatives .
Research Findings and Data Gaps
Data Limitations
- Comparative biological studies (e.g., IC50 values against kinases) are absent, limiting mechanistic insights.
Biological Activity
Methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyrido[3,2-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The structural characteristics of this compound suggest it may exhibit significant interactions with various biological targets, including kinases involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrido[3,2-d]pyrimidine derivatives, including this compound. The compound's efficacy was evaluated against several cancer cell lines using the MTT assay, which measures cell viability.
Key Findings:
- IC50 Values: The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.
- Mechanism of Action: Preliminary studies suggest that the compound may inhibit eukaryotic elongation factor 2 kinase (eEF-2K), a critical regulator of protein synthesis in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to its molecular structure can enhance its potency and selectivity.
SAR Insights:
- Substituents: The presence of specific substituents on the pyrido[3,2-d]pyrimidine scaffold significantly affects its biological activity. For example, varying the halogen or alkyl groups can modulate the compound's interaction with target enzymes .
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorine | Increases potency against eEF-2K | |
| Methyl | Enhances solubility and bioavailability | |
| Morpholine | Improves binding affinity to target proteins |
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the growth of breast cancer cells (MDA-MB-231) and lung cancer cells (A549). The mechanism involves inducing apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
In Vivo Studies
Animal models have further validated the compound's antitumor efficacy. In xenograft models of breast cancer:
- Tumor Growth Inhibition: Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Dosage and Administration:
The optimal dosage was determined to be around 10 mg/kg body weight administered via intraperitoneal injection bi-weekly for four weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
